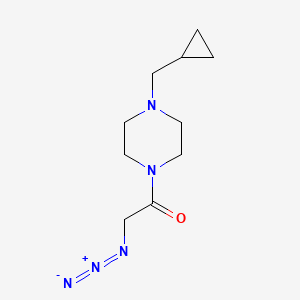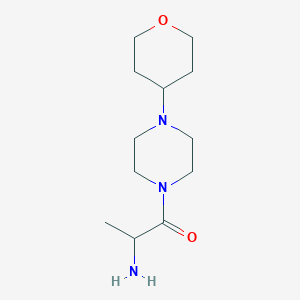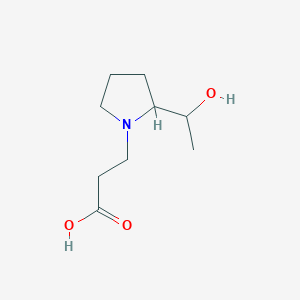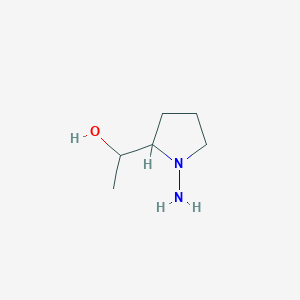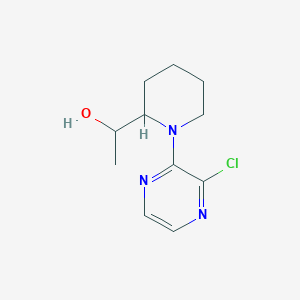
6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine
説明
The compound “6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine” was not found in the retrieved papers.Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “6-(2-(aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine” were not found in the retrieved papers.科学的研究の応用
Pharmacological Applications
Neuropsychiatric Disorder Treatment : Research on dopamine D2 receptor ligands, which share structural similarities with the queried compound, highlights their potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These studies emphasize the importance of the cyclic amine and aromatic/heteroaromatic moieties for high receptor affinity, suggesting the significance of such structures in drug design (Jůza et al., 2022).
Antimycobacterial Activity : Piperazine analogues have been investigated for their antimycobacterial properties, with several compounds showing promising activity against Mycobacterium tuberculosis, including drug-resistant strains. This indicates the potential utility of piperazine-based compounds in developing new treatments for tuberculosis (Girase et al., 2020).
Biotechnology and Food Safety
- Biogenic Amine Degradation : The degradation of biogenic amines, which are of concern in food safety due to their toxicological effects, has been studied in Pseudomonas species. These bacteria can utilize amines as carbon and energy sources, suggesting the application of such microorganisms in mitigating biogenic amine risks in food products (Luengo & Olivera, 2020).
Materials Science
- Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have been explored for their enhanced CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. This research opens up potential applications in gas separation technologies and catalysis, highlighting the versatility of amine-functionalized compounds in materials science (Lin et al., 2016).
Safety and Hazards
特性
IUPAC Name |
6-[2-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-13-10-6-11(15-8-14-10)16-5-3-2-4-9(16)7-12/h6,8-9H,2-5,7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDHHBMWPNLFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCCCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



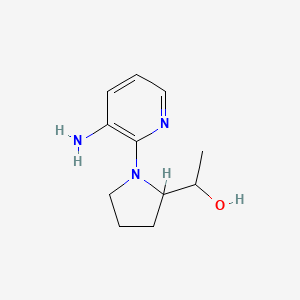
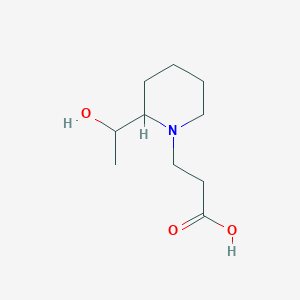
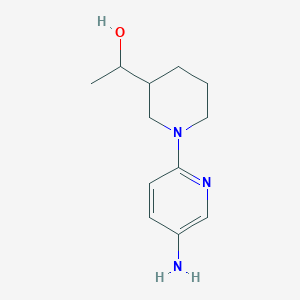
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
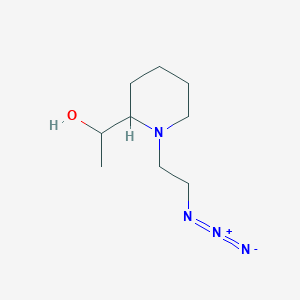
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
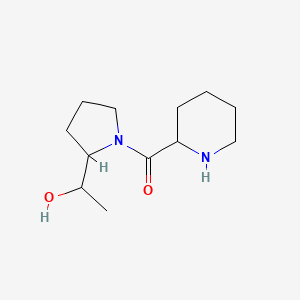
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)
